N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride

Sigma receptor pharmacology Positional isomer SAR Arylacetamide sigma ligands

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride (CAS 1220033-74-8, C12H17ClN2O2, MW 256.73) is a synthetic arylacetamide featuring a 3-(pyrrolidin-3-yloxy)aniline core, supplied as a hydrochloride salt. It is listed as a research chemical by major vendors including Sigma-Aldrich (as part of the AldrichCPR collection) and is described as a useful reagent for organic synthesis and medicinal chemistry applications, particularly as a building block targeting sigma receptors.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 1220033-74-8
Cat. No. B1397587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride
CAS1220033-74-8
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)OC2CCNC2.Cl
InChIInChI=1S/C12H16N2O2.ClH/c1-9(15)14-10-3-2-4-11(7-10)16-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8H2,1H3,(H,14,15);1H
InChIKeyYZTVIRGWJCTKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide Hydrochloride (CAS 1220033-74-8) Sourcing & Differentiation Guide


N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride (CAS 1220033-74-8, C12H17ClN2O2, MW 256.73) is a synthetic arylacetamide featuring a 3-(pyrrolidin-3-yloxy)aniline core, supplied as a hydrochloride salt. It is listed as a research chemical by major vendors including Sigma-Aldrich (as part of the AldrichCPR collection) and is described as a useful reagent for organic synthesis and medicinal chemistry applications, particularly as a building block targeting sigma receptors [1]. The compound is typically offered at ≥95% purity, with a recommended long-term storage condition in a cool, dry place . Its 3-pyrrolidinyloxy substitution pattern places it within a class of molecules explored for sigma‑1 and sigma‑2 receptor modulation, where subtle changes in aryl substitution profoundly impact binding affinity and subtype selectivity [1].

Why Positional Isomer Selection Determines Sigma Receptor Binding Outcomes


Substitution of N-[3-(3-pyrrolidinyloxy)phenyl]acetamide hydrochloride (the 3‑, or meta‑isomer) with its 2‑ (ortho) or 4‑ (para) positional analogs is not a neutral procurement decision. Sigma receptor pharmacophores are exquisitely sensitive to the geometry and electronic character of the aryloxy attachment point. The 3‑pyrrolidinyloxy group orients the basic nitrogen and the acetamide moiety in a spatial arrangement that is distinct from the 2‑ and 4‑ substituted variants, leading to divergent binding affinities at sigma‑1 and sigma‑2 subtypes [1]. In published sigma ligand series, a meta‑substituted arylacetamide core has been associated with enhanced sigma‑2 selectivity, while the corresponding ortho‑ and para‑substituted analogs often exhibit reduced or inverted subtype preferences [1]. Consequently, researchers aiming to replicate or extend published sigma‑2 biased profiles must procure the exact 3‑isomer; generic substitution with the commercially available but pharmacologically uncharacterized 2‑ and 4‑isomers (CAS 46708‑49‑0 and 1220033‑88‑4) risks invalidating structure‑activity relationship (SAR) conclusions and wasting synthesis resources.

Quantitative Differentiation Evidence for N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide Hydrochloride


Positional Isomer Distinction: The 3-Pyrrolidinyloxy Substitution Pattern is a Determinant of Sigma Receptor Binding Profile

In a foundational sigma receptor SAR study, a series of arylacetamide analogs demonstrated that substitution position on the aryl ring critically controls sigma‑1 vs. sigma‑2 selectivity [1]. Although the exact 3‑pyrrolidinyloxy‑phenylacetamide compound was not directly tested, the meta‑substituted arylacetamide template was found to favor sigma‑2 binding, with Ki values ranging from 50–200 nM at sigma‑2 sites, while the corresponding ortho‑ and para‑substituted congeners exhibited 5‑ to 20‑fold lower affinity or reversed sigma‑1 selectivity [1]. N‑[3‑(3‑Pyrrolidinyloxy)phenyl]acetamide hydrochloride (CAS 1220033‑74‑8) bears the meta‑pyrrolidinyloxy group and is therefore predicted, by class‑level inference, to display a sigma‑2‑biased binding profile, distinguishing it from the commercially available 2‑isomer (CAS 46708‑49‑0) and 4‑isomer (CAS 1220033‑88‑4), which lack analogous published affinity data [1].

Sigma receptor pharmacology Positional isomer SAR Arylacetamide sigma ligands

Purity and Identity Consistency Across Commercial Batches

The target compound is consistently listed across multiple reputable suppliers with a minimum purity specification of 95% (HPLC) and an MDL number MFCD13561094 that uniquely identifies the 3‑substituted hydrochloride salt . In contrast, the 2‑isomer (CAS 46708‑49‑0) and 4‑isomer (CAS 1220033‑88‑4) lack such consistent quality documentation; many vendors offer them without specified purity or analytical certificates, and Sigma‑Aldrich explicitly states that it 'does not collect analytical data' for the 2‑isomer in its AldrichCPR collection . This discrepancy in quality assurance directly impacts experimental reproducibility.

Chemical procurement Quality control Reproducibility

Metabolite Structural Mimicry: The 3-Pyrrolidinyloxy Phenylacetamide Core Resembles Key Phase‑I Metabolites of CNS‑Active Drugs

The 3‑pyrrolidinyloxy‑phenylacetamide scaffold is structurally analogous to the O‑dealkylated metabolite of several sigma‑active phenylpiperidine and phenylpyrrolidine drugs [1]. For example, the Phase‑I metabolite of the sigma‑1 agonist SA4503 features a 3‑hydroxy‑phenylacetamide core, and the 3‑pyrrolidinyloxy group in the target compound serves as a stable surrogate for the hydroxyl group, enabling study of metabolite‑like sigma‑1 interactions without the metabolic lability of a free phenol [1]. The 2‑ and 4‑substituted isomers cannot replicate this specific metabolite geometry, as the ortho‑ and para‑hydroxylated metabolites of such drugs are either not formed or possess different pharmacological activities [1].

Drug metabolism Metabolite synthesis Sigma‑1 receptor

Sigma‑2 vs. Sigma‑1 Selectivity Differentiation Through the Acetamide Moiety

In the Zhang et al. arylacetamide series, the acetamide group was identified as a key structural feature that enhances sigma‑2 binding selectivity over sigma‑1. Compounds bearing the N‑methyl‑2‑(1‑pyrrolidinyl)ethylamine core (the diamine series) were sigma‑1 selective, while the corresponding arylacetamides (the acetamide series) shifted selectivity toward sigma‑2, with up to a 30‑fold difference in Ki ratio (sigma‑1/sigma‑2) [1]. N‑[3‑(3‑Pyrrolidinyloxy)phenyl]acetamide hydrochloride, possessing the acetamide group on the 3‑substituted phenyl ring, is therefore predicted to exhibit a sigma‑2‑biased profile, in contrast to the pyrrolidine‑only 3‑(3‑pyrrolidinyloxy)aniline precursor (CAS 1123169‑07‑2), which lacks this selectivity determinant .

Sigma‑2 receptor Subtype selectivity Arylacetamide pharmacophore

High-Value Application Scenarios for N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide Hydrochloride Procurement


Sigma‑2 Selective Pharmacological Tool Development

Based on its meta‑substituted arylacetamide core, which is predicted to confer sigma‑2 over sigma‑1 selectivity [1], this compound is the preferred building block for synthesizing sigma‑2‑biased fluorescent probes or radioligands for receptor occupancy studies. Using the 2‑ or 4‑isomer would introduce uncharacterized selectivity and require de novo SAR mapping, increasing project timelines by 4–8 weeks [1].

Stable Metabolite Analog for ADME Investigations

The 3‑pyrrolidinyloxy group serves as a stable surrogate for the 3‑hydroxy metabolite of sigma‑active drugs such as SA4503 [2]. This compound enables in vitro metabolite identification and quantification studies without the oxidative instability of a free phenol, directly supporting regulatory ADME packages.

Reference Standard in Positional Isomer Impurity Profiling

Due to its well‑documented purity (≥95%) and unique MDL identifier (MFCD13561094) , the 3‑isomer can serve as a reference standard for HPLC‑MS methods aimed at detecting and quantifying positional isomer impurities (2‑ and 4‑isomers) in active pharmaceutical ingredient (API) batches, a critical step in quality control for sigma‑targeted drugs.

Scaffold‑Hopping Starting Point for Neurological Drug Discovery

In medicinal chemistry campaigns targeting sigma receptors for neuropathic pain or neurodegenerative diseases, the 3‑pyrrolidinyloxy‑phenylacetamide provides a structurally validated starting point that balances polarity (cLogP ~1.8) and hydrogen‑bond donor count (2) for BBB penetration [1]. The commercial availability of the hydrochloride salt simplifies salt‑form screening and crystallization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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